N-Boc-3-ethyl L-Norvaline
Description
Contextualization within the Chiral Amino Acid Pool and Unnatural Amino Acid Derivatives
The synthesis of complex, stereochemically defined organic molecules often relies on a strategy known as "chiral pool synthesis." The chiral pool is the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, including amino acids, sugars, and terpenes. sciencenet.cn Proteinogenic α-amino acids, the fundamental building blocks of proteins, are a cornerstone of this pool, offering a variety of side chains and a defined stereocenter at the α-carbon. renyi.hu
Organic chemists leverage these natural starting materials, modifying them to create "unnatural" or "noncanonical" amino acid derivatives. rsc.org These novel building blocks are not found in the genetic code but are invaluable for introducing specific structural features that can profoundly influence the biological activity and physical properties of a target molecule. acs.org N-Boc-3-ethyl L-Norvaline is a prime example of such a derivative. It originates from L-norvaline (which itself is a non-proteinogenic isomer of valine) and is further modified with an ethyl group at the 3-position. The amine is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in peptide synthesis to prevent unwanted reactions while the carboxyl group is activated for coupling.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 35264-04-1 | scbt.comlgcstandards.comaksci.com |
| Molecular Formula | C₁₂H₂₃NO₄ | scbt.comlgcstandards.comaksci.com |
| Molecular Weight | 245.32 g/mol | scbt.comaksci.com |
| IUPAC Name | (2S)-3-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | lgcstandards.com |
| Physical Form | Solid | aksci.com |
Significance in Enantioselective Synthesis and Medicinal Chemistry Research
The precise three-dimensional arrangement of atoms in a molecule is critical to its function, particularly in a biological context. Enantioselective synthesis—the synthesis of a specific enantiomer of a chiral molecule—is therefore a central focus of modern chemistry. Unnatural amino acids like this compound are powerful tools in this endeavor. The defined stereocenter of the parent amino acid provides a scaffold upon which chemists can build, ensuring that the final product has the desired stereochemistry.
The Boc protecting group is crucial for its utility in stepwise synthesis, particularly in the construction of peptides and peptidomimetics. This acid-labile group masks the nucleophilicity of the nitrogen atom, allowing the carboxylic acid end to react selectively. Once the desired coupling reaction is complete, the Boc group can be removed under mild acidic conditions, revealing the amine for the next synthetic step.
In medicinal chemistry, the incorporation of unnatural amino acids is a key strategy for designing novel therapeutics. Peptides constructed with these unique building blocks can exhibit enhanced properties compared to their natural counterparts. For example, the structural novelty can increase resistance to enzymatic degradation, leading to a longer half-life in the body. smolecule.com Research has shown that norvaline derivatives are used in the synthesis of complex peptide-based inhibitors targeting enzymes like cathepsins. Furthermore, N-Boc protected norvaline has been used in the synthesis of prodrugs for potential cancer treatments. lookchem.com The unique steric bulk provided by the 3-ethyl group in this compound can be exploited to fine-tune the binding affinity of a drug candidate to its biological target.
Current Research Landscape and Future Trajectories of this compound Investigations
Current research highlights the application of N-Boc-norvaline and similar derivatives in sophisticated synthetic methodologies. For instance, recent studies demonstrate the use of N-Boc-norvaline derivatives in palladium-catalyzed C(sp³)–H arylation and Suzuki coupling reactions. rsc.org These advanced cross-coupling methods allow for the creation of highly complex polyaryl unnatural amino acid motifs, which are valuable scaffolds in drug discovery. rsc.org Such research has successfully produced teraryl-based N-Boc norvaline derivatives and incorporated them into short peptides, such as tripeptides. rsc.orgrsc.org
Another area of active investigation involves the synthesis of peptide isosteres, where a standard amide bond is replaced with a mimic. A Boc-norvaline derivative was used to create a monofluoroalkene-based dipeptide isostere (Boc-Nva-ψ[CF=CH]-Gly), a structure designed to replicate the geometry of a peptide bond while offering different chemical properties. beilstein-journals.org
Looking forward, the future of research involving this compound and other complex amino acid derivatives is aimed at their incorporation into even more sophisticated molecular architectures. This includes the synthesis of macrocyclic peptides and cyclodepsipeptides, which are known for their diverse biological activities. mdpi.com The unique conformational constraints imposed by the 3-ethyl group could be instrumental in designing macrocycles with specific shapes and functions. Furthermore, as the field of protein engineering advances, there is growing interest in using noncanonical amino acids to create enzymes with novel catalytic activities or enhanced stability, opening a potential new frontier for building blocks like this compound.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-8(7-2)9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFUADFCRJVRNH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Boc 3 Ethyl L Norvaline and Its Stereoisomers
Asymmetric Synthesis Approaches
Asymmetric synthesis is paramount in producing chiral molecules with a specific stereochemistry. rsc.org Various strategies have been developed to control the stereochemical outcome of reactions, leading to the desired enantiomer in high purity.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been widely used in the asymmetric synthesis of amino acids. nih.gov
The Strecker synthesis is a classic method for producing amino acids from aldehydes or ketones. masterorganicchemistry.com To achieve enantioselectivity, a chiral amine can be used as an auxiliary. For instance, (S)-(-)-alpha-methylbenzylamine has been employed as a chiral auxiliary in the synthesis of 3-ethyl-L-norvaline. researchgate.net This process yields a nearly diastereomerically pure α-amino nitrile. researchgate.net A key advantage of this method is the potential for a crystallization-induced asymmetric transformation, which can enhance both the yield and the diastereomeric ratio of the desired product. researchgate.net The resulting amino nitrile is then converted to the final enantiomerically pure amino acid in subsequent steps. researchgate.net
Table 1: Key Features of Diastereoselective Strecker Synthesis
| Feature | Description |
| Chiral Auxiliary | Typically a chiral amine, such as (S)-(-)-alpha-methylbenzylamine. researchgate.net |
| Intermediate | A diastereomerically enriched α-amino nitrile. researchgate.net |
| Enhancement | Crystallization-induced asymmetric transformation can improve yield and diastereomeric ratio. researchgate.net |
| Final Product | Enantiomerically pure amino acid. researchgate.net |
The enantioselective alkylation of chiral enolates derived from glycine (B1666218) is a powerful and versatile method for constructing α-stereogenic centers. buchler-gmbh.comresearchgate.net This strategy often involves the use of a chiral auxiliary attached to the glycine scaffold to direct the approach of an electrophile.
One notable approach involves the alkylation of chiral, vinylglycine-derived dianionic dienolates. nih.govacs.orgacs.org For example, the (-)-8-(β-naphthyl)menthyl auxiliary has been successfully used to control the stereochemistry of the alkylation reaction. nih.govacs.orgacs.org This method allows for the introduction of various side chains with a high degree of acyclic stereocontrol, leading to the synthesis of a range of L-α-vinyl amino acids. nih.govacs.orgacs.org The alkylation of these dianions, generated by sequential deprotonation, proceeds with high yields and excellent diastereomeric ratios. nih.govacs.orgacs.org The auxiliary can then be recovered in high yield. nih.govacs.org This methodology has been applied to the synthesis of the L-α-vinyl analogs of several amino acids, including norvaline. nih.govacs.orgacs.org
Phase-transfer catalysts (PTCs) featuring Cinchona alkaloids have also been employed for the asymmetric α-alkylation of glycine Schiff bases. buchler-gmbh.com These catalysts can afford both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives in high yields and with excellent enantioselectivity, depending on the specific Cinchona alkaloid used. buchler-gmbh.comacs.org
Table 2: Comparison of Chiral Enolate Alkylation Methods
| Method | Chiral Source | Key Features |
| Vinylglycine Dianion Alkylation | (-)-8-(β-naphthyl)menthyl auxiliary | High diastereoselectivity (91:9 to ≥98:2 dr), good yields (65-81%), recoverable auxiliary. nih.govacs.orgacs.orgunl.edu |
| Phase-Transfer Catalysis | Cinchona alkaloid-derived catalysts | Predictable stereochemical outcome, high yields, and enantioselectivity. buchler-gmbh.comacs.org |
Diastereoselective Strecker Synthesis Utilizing Chiral Auxiliaries
Biocatalytic and Chemoenzymatic Methodologies
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. unipd.it
Enzymes such as amine dehydrogenases and lipases are increasingly used for the asymmetric synthesis of chiral amino acids. rsc.orgresearchgate.net
Amine Dehydrogenases (AmDHs): AmDHs catalyze the asymmetric reductive amination of ketones to produce chiral amines, making them valuable tools for amino acid synthesis. frontiersin.orgrsc.org Both native and engineered AmDHs have been developed to expand their substrate scope and improve their catalytic efficiency. frontiersin.orgmdpi.comfrontiersin.org Engineered amino acid dehydrogenases (AADHs), for example, have been created with altered substrate specificities to synthesize a variety of chiral amines and amino acids. mdpi.com These enzymes often exhibit high enantioselectivity, producing the desired (S)- or (R)-amino acids. researchgate.net
Lipases: Lipases are widely used for the kinetic resolution of racemic amino acids and their derivatives. nih.govsemanticscholar.org They can selectively hydrolyze the ester of one enantiomer, leaving the other enantiomer in its ester form. nih.govtandfonline.com This method has been successfully applied to the resolution of various non-proteinogenic amino acids. tandfonline.comrsc.orgcdnsciencepub.com The enantioselectivity of lipase-catalyzed hydrolysis is influenced by factors such as the source of the lipase, the N-protecting group, and the ester moiety. tandfonline.com For instance, lipases from Aspergillus niger and porcine pancreas have shown high enantioselectivity in the hydrolysis of N-benzyloxycarbonyl (Z) protected amino acid esters. tandfonline.comrsc.org
Table 3: Enzyme-Catalyzed Asymmetric Synthesis of Chiral Amino Acids
| Enzyme | Reaction Type | Key Advantages |
| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of ketones | High enantioselectivity, use of ammonia (B1221849) as an amino donor. frontiersin.orgrsc.orgresearchgate.net |
| Lipases | Kinetic resolution of racemic amino acid esters | High enantioselectivity, applicable to a wide range of amino acids. nih.govtandfonline.comrsc.org |
Dynamic kinetic resolution (DKR) is a powerful strategy that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.edumdpi.com This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. princeton.edumdpi.com
Several enzymatic and chemo-enzymatic DKR processes have been developed for the synthesis of chiral amino acids. nih.govrsc.org One approach involves the use of stereoselective amino acid amidases in the presence of a racemase. For example, D- and L-amino acids can be produced from their corresponding racemic amides using a D-aminopeptidase or an L-amino acid amidase, respectively, coupled with an α-amino-ε-caprolactam racemase. nih.gov
Another DKR strategy involves the alcoholysis of azlactones catalyzed by organocatalysts, such as bifunctional thiourea-based cinchona alkaloids. mdpi.comrsc.org These catalysts can promote the DKR of racemic azlactones to afford chiral α-amino esters with high enantioselectivity. rsc.org
For a DKR to be efficient, the rate of racemization should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer, and the kinetic resolution step should be irreversible. princeton.edu
Enzyme-Catalyzed Asymmetric Transformations (e.g., via amine dehydrogenases, lipases)
Homologation and Derivatization Routes from Precursor Amino Acids
The synthesis of the core structure of 3-ethyl L-norvaline, the precursor to the title compound, relies on building upon simpler, more readily available amino acid scaffolds. These methods involve extending the carbon chain (homologation) and introducing specific functional groups (derivatization) with precise stereochemical control.
Synthesis via L-Norvaline Derivatives and Structural Analogues
The construction of 3-ethyl-L-norvaline can be efficiently achieved by modifying existing amino acid structures. A practical synthesis route utilizes a Strecker reaction, a classic method for synthesizing α-amino acids. researchgate.net This process begins with (S)-(-)-alpha-methylbenzylamine, which serves as a chiral auxiliary to establish the desired stereochemistry. researchgate.net Crystallization-induced asymmetric transformation is a key step that enhances the diastereomeric ratio, allowing for the efficient isolation of the desired amino nitrile intermediate. This intermediate is then converted over three subsequent steps into enantiomerically pure 3-ethyl-L-norvaline. researchgate.net
Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, is another critical technique. For instance, a one-carbon homologation of an aspartic acid semialdehyde using trimethylsilyldiazomethane, promoted by a Lewis acid, has been shown to produce 4-oxo-5-trimethylsilanyl derived amino acids. researchgate.net A similar principle can be applied to create keto-analogs of norvaline, such as the preparation of 4-oxo-l-norvaline from β-aspartyl semialdehyde via diazomethane (B1218177) homologation. acs.orgcapes.gov.br These keto-derivatives serve as versatile intermediates that can be further functionalized to introduce the desired ethyl group at the C3 position.
Furthermore, protected homo-oligomers of L-norvaline, from dimers to heptamers, have been prepared using standard peptide coupling methods with N-terminal Boc protection. researchgate.net This demonstrates the compatibility of the norvaline scaffold with protective group chemistry essential for multi-step syntheses.
Stereocontrolled Functionalization of Alpha-Amino Acids
Achieving the correct stereochemistry at the α-carbon and the newly formed chiral center at the β-position (C3) is paramount. Modern synthetic methods offer high levels of stereocontrol. One advanced approach merges photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis to enable the protecting-group-free synthesis of valuable non-canonical amino acids. nih.gov This synergistic catalysis can create multiple adjacent stereocenters with high diastereo- and enantioselectivity in a single operation. nih.gov
More traditional, yet highly effective, methods include the stereocontrolled aldolization of pseudoephenamine glycinamide. researchgate.net Enolization with lithium hexamethyldisilazide followed by the addition of an appropriate aldehyde or ketone substrate yields aldol (B89426) products that can be transformed into the desired β-functionalized amino acids. researchgate.net For the synthesis of N-Boc-protected α-amino acids, an iron-catalyzed 1,3-migratory nitrene C(sp³)-H insertion has been developed. researchgate.net This method transforms carboxylic acids into N-Boc-α-amino acids in two steps, with optimized conditions yielding high enantioselectivity. researchgate.net
The synthesis of β,β′-disubstituted α-amino acids, a class to which 3-ethyl-L-norvaline belongs, is a significant synthetic goal due to their presence in bioactive natural products. researchgate.net Methodologies to achieve this include the asymmetric alkylation of chiral glycine imine derivatives using phase-transfer catalysts. researchgate.net
N-tert-Butyloxycarbonylation (N-Boc) Protection Strategies
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide and amino acid synthesis, serving as a robust protecting group for the amine function. researchgate.net Its stability under a wide range of nucleophilic and basic conditions, coupled with its straightforward removal under acidic conditions, makes it ideal for multi-step synthetic sequences. organic-chemistry.org
Optimized Conditions for N-Boc Protection of Amines and Amino Acid Derivatives
The standard method for introducing the Boc group involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a mixed solvent system, such as dioxane/water or methanol (B129727), under basic conditions facilitated by NaOH or NaHCO₃. For amines with higher nucleophilicity, the reaction can often proceed directly in methanol without an additional base.
To improve efficiency, sustainability, and applicability to more complex or sterically hindered substrates, various optimized and catalytic systems have been developed. These alternative methods often provide higher yields, shorter reaction times, and milder conditions.
| Catalyst/Solvent System | Key Features | Typical Conditions | Reference |
| Ionic Liquids | Acts as a catalyst, activating Boc₂O via hydrogen bonding; allows for excellent chemoselectivity. | 1-Alkyl-3-methylimidazolium cation based ionic liquid. | organic-chemistry.org |
| HFIP | 1,1,1,3,3,3-Hexafluoroisopropanol acts as both solvent and catalyst; readily recycled. | Room temperature; avoids side reactions like isocyanate or urea (B33335) formation. | organic-chemistry.org |
| HClO₄–SiO₂ | A highly efficient, inexpensive, and reusable heterogeneous catalyst. | Room temperature, solvent-free conditions. | organic-chemistry.org |
| Iodine | A catalytic amount of iodine allows the reaction to proceed under solvent-free conditions. | Ambient temperature. | organic-chemistry.org |
| Water (Catalyst-free) | A catalyst-free method that works chemoselectively for amines, including chiral amines and amino acid esters. | Avoids side products like N,N-di-t-Boc derivatives or oxazolidinones. | organic-chemistry.org |
| Guanidine hydrochloride | An effective organocatalyst for the protection of various amines and amino acids. | Ethanol, 35–40°C. | researchgate.net |
Chemoselective Protection in Complex Synthetic Sequences
In the synthesis of complex molecules with multiple functional groups, chemoselectivity—the ability to protect one functional group in the presence of others—is critical. The N-Boc group plays a key role in such strategies. For example, methods using catalytic amounts of thiourea (B124793) or heteropoly acids with Boc₂O allow for the selective mono-N-Boc protection of amines without affecting other sensitive moieties. researchgate.net
The stability of the Boc group allows for orthogonal protection schemes, where another protecting group, such as the base-labile Fmoc group, can be used elsewhere in the molecule and removed without affecting the Boc-protected amine. organic-chemistry.org Conversely, the Boc group can be removed with acid without cleaving many other protecting groups. acs.org Research has also demonstrated the selective O-Boc protection of phenols in the presence of N-Boc groups under catalyst-free aqueous conditions, further highlighting the fine-tuning possible in protection strategies. tandfonline.com
Advanced studies have even shown that the choice of base can dictate the reaction pathway of an N-Boc protected arylamide. rsc.org Using LiOH leads to the formation of imides, whereas using KOtBu results in N-acylureas, where the Boc group's carbonyl is attacked instead of the amide's. rsc.org This demonstrates a high level of chemoselective control in complex synthetic transformations.
Development of Convergent and Efficient Multi-step Synthetic Sequences
A hypothetical convergent synthesis for N-Boc-3-ethyl L-Norvaline could involve two main fragments:
A chiral glycine equivalent, appropriately protected.
A three-carbon fragment containing the ethyl group, designed to be coupled at the α-position of the glycine unit.
Strategic Considerations in Building Block Assembly
The construction of the this compound framework hinges on the strategic assembly of key building blocks to establish the two contiguous chiral centers with the correct (2S) configuration and the desired configuration at the C3 position. A variety of asymmetric methodologies have been developed to address this synthetic challenge.
One prominent strategy involves the asymmetric alkylation of chiral glycine enolate equivalents . Chiral auxiliaries, such as those derived from Evans' oxazolidinones or Schöllkopf's bislactim ethers, are employed to create a chiral environment around the enolate. renyi.hu The subsequent alkylation with an appropriate electrophile, such as an ethyl halide, proceeds with high diastereoselectivity, guided by the steric influence of the auxiliary. After the key C-C bond formation, the auxiliary is cleaved to reveal the desired β-branched amino acid backbone.
Another powerful approach is the asymmetric Strecker synthesis . This method utilizes a chiral amine, such as (S)-(-)-α-methylbenzylamine, as a chiral auxiliary, which condenses with an aldehyde (propanal) to form a chiral imine. scispace.com The subsequent addition of a cyanide source, like trimethylsilyl (B98337) cyanide, occurs diastereoselectively. The resulting α-amino nitrile is then hydrolyzed to the carboxylic acid. The tert-butoxycarbonyl (Boc) protecting group can be introduced at the α-amino nitrile stage or after hydrolysis to the final amino acid.
Catalytic asymmetric synthesis offers an efficient alternative to stoichiometric chiral auxiliaries. This includes methods like:
Phase-Transfer Catalysis : Chiral phase-transfer catalysts can mediate the asymmetric alkylation of glycine Schiff bases. This technique allows for the synthesis of β-branched α-amino acids with high enantio- and diastereoselectivities. organic-chemistry.org
Biocatalysis : Enzymes, particularly transaminases, are increasingly used for the synthesis of chiral amines and amino acids. nih.gov A biocatalytic dynamic kinetic resolution using a specific transaminase can convert a racemic β-branched α-keto acid into the corresponding L-amino acid with excellent diastereo- and enantioselectivity. chemrxiv.orgchemrxiv.org This approach is highly valued for its sustainability and high selectivity under mild reaction conditions.
A divergent enantioselective strategy starting from a common chiral building block like (S)-allylglycine has also been reported for producing various non-proteinogenic amino acids. rsc.org This precursor, synthesized via asymmetric phase-transfer catalyzed allylation, can be further elaborated through various chemical transformations to install the desired side chain, providing a flexible route to compounds like 3-ethyl-L-norvaline. rsc.org
Yield and Diastereomeric Ratio Enhancement through Process Optimization
Beyond the initial choice of synthetic strategy, process optimization is crucial for maximizing the chemical yield and, most importantly, the diastereomeric ratio (d.r.) of the target compound. For molecules with multiple stereocenters like 3-ethyl-L-norvaline, separating the desired diastereomer from the undesired ones can be a significant challenge.
A highly effective technique for enhancing both yield and diastereomeric purity is Crystallization-Induced Diastereomer Transformation (CIDT) . This process is particularly potent when combined with the Strecker synthesis of 3-ethyl-L-norvaline. scispace.comresearchgate.net In this approach, the initial Strecker reaction may produce a mixture of two diastereomeric α-amino nitriles. By carefully selecting the solvent and reaction conditions, a dynamic equilibrium is established between the two diastereomers in solution, typically through base-catalyzed epimerization at the α-carbon. researchgate.net The desired diastereomer, being less soluble, selectively crystallizes from the solution. According to Le Châtelier's principle, this selective removal shifts the equilibrium in solution towards the formation of more of the desired, less-soluble diastereomer, until theoretically, the entire mixture is converted into a single, solid diastereomer. This process allows for the isolation of a nearly diastereomerically pure product in a yield that can approach quantitative levels, far exceeding the yield limited by the initial diastereomeric ratio of the reaction. researchgate.netrug.nl
| Process Stage | Typical Diastereomeric Ratio (d.r.) | Key Feature | Reference |
|---|---|---|---|
| Initial Reaction Mixture | ~1:1 to 3:1 | Initial kinetic or thermodynamic control of the addition reaction. | renyi.huchemrxiv.org |
| After CIDT | >99:1 | Equilibration in solution coupled with selective crystallization of the desired diastereomer. | scispace.comresearchgate.netrug.nl |
Optimization of reaction parameters in catalytic systems is another key area for enhancing stereochemical outcomes. In biocatalytic transamination, for instance, factors such as pH, temperature, substrate loading, and the choice of enzyme variant can dramatically influence both the reaction rate and the stereoselectivity. nih.gov Directed evolution of enzymes has been used to generate variants with improved activity and selectivity for non-native substrates, leading to higher yields and diastereomeric purity. nih.govresearchgate.net
Similarly, in metal-catalyzed hydrogenations of dehydroamino acid precursors, the choice of the chiral phosphine (B1218219) ligand, solvent, pressure, and temperature are critical variables that must be optimized to achieve high diastereoselectivity. The optimization of these parameters can lead to significant improvements in the diastereomeric ratio, as shown in various studies on the synthesis of β-branched amino acids.
| Method | Variable Parameter | Observed Effect on Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| Diastereoselective Allylation | Solvent | Changing solvent from THF (11:1) to CHCl3 (18:1) improved d.r. | researchgate.net |
| Biocatalytic Transamination | Enzyme Variant | Engineered enzyme variants can increase d.r. from moderate levels to >20:1. | researchgate.net |
| Asymmetric Strecker Synthesis | Temperature and Solvent | Optimizing conditions enables crystallization-induced asymmetric transformation, leading to d.r. >99:1. | rug.nl |
By combining a rational choice of building block strategy with rigorous process optimization, multi-gram quantities of this compound and its stereoisomers can be prepared with the high degree of purity required for their intended applications.
Research on Derivatization and Applications of N Boc 3 Ethyl L Norvaline in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Peptide Chemistry
The Boc protecting group is crucial in peptide synthesis as it shields the alpha-amino group from unwanted reactions, allowing for controlled, stepwise assembly of peptide chains. smolecule.com This protection can be selectively removed under mild acidic conditions, enabling the sequential formation of peptide bonds. smolecule.com The incorporation of non-standard amino acids like 3-ethyl L-norvaline can enhance the properties of a peptide, such as improving receptor binding and selectivity or increasing its metabolic stability and in vivo half-life. lifetein.com
Integration into Bioactive Peptide Synthesis
The introduction of sterically hindered, non-canonical amino acids such as N-Boc-3-ethyl L-norvaline into peptide sequences is a key strategy for developing novel therapeutic agents. The ethyl group at the 3-position provides conformational constraint and steric bulk, which can influence the peptide's secondary structure and its interaction with biological targets. This modification can lead to peptides with increased resistance to proteolytic degradation, a common challenge for peptide-based drugs. nih.gov For instance, the incorporation of bulky α,β-dehydroamino acids, such as dehydroethylnorvaline (a derivative of 3-ethyl norvaline), has been shown to bestow significant proteolytic stability on peptides, making them more robust for therapeutic applications. nih.gov While specific examples detailing the integration of this compound into named bioactive peptides are not prevalent in publicly accessible literature, its structural features make it a prime candidate for use in designing enzyme inhibitors and other peptide-based drugs where enhanced stability and specific conformational properties are desired. smolecule.com
Synthesis of Protected L-Norvaline Oligomers and Polypeptides
The synthesis of a homologous series of protected L-norvaline homo-oligomers, from dimer to heptamer, has been successfully achieved using N-Boc as the N-terminal protecting group and a methyl ester for the C-terminus. researchgate.net These oligomers were prepared in a stepwise fashion utilizing established coupling methods such as the dicyclohexylcarbodiimide (B1669883) (DCC) and acylazide techniques, yielding products that were both chemically and optically pure. researchgate.net
Conformational analysis of these protected L-norvaline oligomers revealed that their secondary structure is highly dependent on the solvent system. researchgate.net In solvents like hexafluoroisopropanol (HFIP), the oligomers exist predominantly in a statistical coil or unordered conformation. researchgate.net However, in trifluoroethanol (TFE), the higher oligomers (e.g., heptamer) are forced to adopt intermolecular β-type conformations upon the addition of water. researchgate.net This behavior highlights the role of side-chain structure in directing peptide folding, as the isomeric L-valine oligomers, which are β-branched, readily form β-associated structures even without the addition of water. researchgate.net
| Oligomer | N-Protecting Group | C-Protecting Group | Coupling Method | Conformation in HFIP | Conformation in TFE/Water |
|---|---|---|---|---|---|
| Boc-(L-Nva)₂-OMe | Boc | Methyl Ester | DCC / Acylazide | Statistical Coil | - |
| Boc-(L-Nva)₃-OMe | Boc | Methyl Ester | DCC / Acylazide | Statistical Coil | - |
| Boc-(L-Nva)₄-OMe | Boc | Methyl Ester | DCC / Acylazide | Statistical Coil | Intermolecular β-structure |
| Boc-(L-Nva)₅-OMe | Boc | Methyl Ester | DCC / Acylazide | Statistical Coil | Intermolecular β-structure |
| Boc-(L-Nva)₆-OMe | Boc | Methyl Ester | DCC / Acylazide | Statistical Coil | Intermolecular β-structure |
| Boc-(L-Nva)₇-OMe | Boc | Methyl Ester | DCC / Acylazide | Statistical Coil | Intermolecular β-structure |
Design and Synthesis of Stapled and Constrained Peptides
Peptide stapling is a strategy used to constrain a peptide in a specific conformation, typically an alpha-helix, by covalently linking the side chains of two amino acids. lifetein.com This structural reinforcement can dramatically increase the peptide's stability, target affinity, and cell permeability, making it a powerful tool for targeting intracellular protein-protein interactions. lifetein.comcpcscientific.com The synthesis of these "staples" is often achieved through ring-closing metathesis of two olefin-bearing non-natural amino acids or via "click" chemistry to form a triazole linkage. cpcscientific.comresearchgate.net
Norvaline derivatives are valuable components in this context. For example, Fmoc-L-Nva(δN₃)-OH, an azido-functionalized norvaline, has been used as a building block for creating triazole-stapled peptides. nih.gov This involves synthesizing a linear peptide containing the azido-norvaline and another amino acid with an alkyne side chain (like propargylglycine), followed by a copper-catalyzed cycloaddition to form the macrocyclic triazole staple. cpcscientific.comnih.gov this compound, after suitable functionalization of its side chain to an azide (B81097) or an olefin, would serve as a precursor for similar stapling strategies, with the ethyl group providing additional steric influence on the resulting peptide's conformation and binding properties.
Synthesis of this compound-Derived Heterocyclic Compounds and Bioisosteres
The chiral backbone of this compound is a valuable scaffold for the synthesis of various heterocyclic compounds and bioisosteres, which are important motifs in medicinal chemistry.
Preparation of Protected Alpha-Amino Aldehyde Building Blocks
Alpha-amino aldehydes are highly useful but often unstable intermediates in organic synthesis. A robust method to prepare and handle them involves their protection as a 3-Boc-(1,3)-oxazinane (Box) derivative. researchgate.net This method is applicable to N-Boc-amino acids, including this compound. The synthesis involves the partial reduction of the parent N-Boc-amino acid to the corresponding amino alcohol, which is then reacted with 3-aminopropanol and sodium sulfate, followed by treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net This process yields the acid-labile 3-Boc-(1,3)-oxazinane, which effectively masks the reactive aldehyde functionality, proceeding with minimal epimerization. researchgate.net The protected aldehyde can then be carried through subsequent synthetic steps before being unmasked under acidic conditions when needed. researchgate.net
Formation of Nitrogen-Containing Heterocycles (e.g., imidazolones, pyrroles)
The protected alpha-amino aldehyde building blocks derived from this compound are versatile precursors for nitrogen-containing heterocycles.
Imidazolones: A general method has been developed for the synthesis of 1,4-substituted imidazolones from amino acid-derived protected aldehydes. researchgate.net In this sequence, the 3-Boc-(1,3)-oxazinane protected amino aldehyde is coupled via a urea (B33335) bond to another amino acid or peptide. researchgate.net Upon treatment with acid, the aldehyde is liberated and instantaneously forms a cyclic N-carbamyliminium ion, which then rearranges to the stable imidazolone (B8795221) ring structure. researchgate.net The synthesis of related imidazolinones has also been demonstrated starting from N-Boc-protected arginine, highlighting the utility of Boc-protected amino acids in forming these heterocyclic systems. researchgate.net
Pyrroles: The pyrrole (B145914) ring is a privileged heterocycle found in numerous natural products and therapeutic agents. orgsyn.org Chiral pyrrole derivatives can be synthesized from amino acids. For instance, D-Norvaline has been converted into its 1-pyrrole derivative by reacting it with 2,5-dimethoxytetrahydrofuran. researchgate.net This demonstrates that the amino acid backbone can be used to construct the pyrrole ring, retaining the chirality of the starting material. By applying similar established methodologies, such as the Paal-Knorr condensation or reactions with chloroenones, this compound can serve as the chiral nitrogen source for the synthesis of novel, enantiomerically pure N-substituted pyrroles. metu.edu.trthieme-connect.de
Synthesis of Alpha-Hydrazino Acids and Piperazic Acid Derivatives
The synthesis of α-hydrazino acids and their cyclic congeners, piperazic acids, is of significant interest due to the presence of these motifs in numerous biologically active natural products and pharmaceuticals. researchgate.netresearchgate.net While direct synthesis from this compound is not extensively documented, established synthetic routes for α-hydrazino acids from α-amino acids can be applied. A common method involves the conversion of an α-amino acid into an intermediate hydantoic acid, followed by a Shestakov rearrangement to yield the corresponding α-hydrazino acid. capes.gov.br this compound, with its protected amine, is a suitable starting material for such transformations after appropriate manipulation of the protecting groups.
Furthermore, piperazic acid derivatives, which are hexahydropyridazine (B1330357) carboxylic acids, are often synthesized from α-amino acids. One strategy involves the electrophilic amination of N-orthogonally diprotected amino acids. acs.org For instance, an N-Boc protected amino acid can be further derivatized and cyclized to form the piperazic acid ring system. The 3-ethyl substituent of this compound would be retained in the final structure, yielding a novel substituted piperazic acid derivative. Such derivatives are valuable in constructing peptide mimics and natural product analogues. researchgate.net The synthesis often requires careful control of stereochemistry, and the inherent chirality of L-Norvaline provides a key advantage.
Design and Synthesis of Protease Inhibitor Scaffolds
Non-canonical amino acids (ncAAs) are frequently incorporated into protease inhibitor scaffolds to enhance properties such as potency, selectivity, and resistance to proteolytic degradation. mdpi.com The unique side chain of this compound makes it an attractive candidate for this purpose. Protease inhibitors often mimic the natural substrate of the enzyme, and the incorporation of ncAAs can optimize binding interactions within the enzyme's active site pockets (e.g., S1, S2, etc.).
The synthesis of protease inhibitors is a major focus of medicinal chemistry, targeting enzymes like Hepatitis C Virus (HCV) NS3 protease and thrombin. diva-portal.orgsci-hub.se The design process is often structure-based, utilizing knowledge of the enzyme's three-dimensional structure to create complementary inhibitors. diva-portal.org this compound can be used as a building block in both solid-phase and solution-phase peptide synthesis to introduce the 3-ethyl-norvaline residue at specific positions within a peptide or small molecule inhibitor. diva-portal.org This modification can provide crucial hydrophobic interactions, potentially leading to improved binding affinity and efficacy. For example, replacing a natural amino acid like leucine (B10760876) with 3-ethyl-norvaline could fine-tune the inhibitor's fit within a hydrophobic pocket of the target protease. sci-hub.se
Advanced Functionalization for Bioorganometallic and Sensor Applications
The conjugation of amino acids and peptides with redox-active organometallic compounds, such as ferrocene (B1249389), has generated significant interest for creating bioorganometallic materials with unique electrochemical properties. d-nb.inforesearchgate.net These conjugates are valuable as electrochemical probes and sensors. nih.govdcu.ie The synthesis of such conjugates typically involves coupling the amino acid with a ferrocene derivative, such as ferrocenecarboxylic acid or aminoferrocene. researchgate.netresearchgate.net
This compound is an ideal candidate for this type of functionalization. After deprotection of the Boc group to free the amine, it can be readily coupled with an activated ferrocene carboxylic acid to form an N-ferrocenoyl-3-ethyl-L-norvaline derivative. dcu.ie The resulting bioorganometallic compound would possess the redox activity of the ferrocene moiety, which can be studied using techniques like cyclic voltammetry. dcu.ie The electrochemical properties of these conjugates, such as their redox potential, can be sensitive to their local environment, a feature that is exploited in sensing applications. dcu.ie The unique 3-ethyl-norvaline side chain could influence the conformation and intermolecular interactions of the resulting conjugate, potentially modulating its electrochemical behavior.
Electrochemical biosensors offer a sensitive and often low-cost platform for detecting biological analytes. nih.gov A common strategy in biosensor design involves immobilizing a biological recognition element (e.g., a protein or peptide) onto an electrode surface. The incorporation of unnatural amino acids with redox-active groups is a powerful method for creating "reagentless" electrochemical biosensors. nih.gov
A ferrocene-conjugated 3-ethyl-L-norvaline, as described above, could be incorporated into a peptide sequence designed to bind a specific target analyte. When this peptide is immobilized on an electrode, the binding of the target could induce a conformational change in the peptide, altering the electrochemical environment of the ferrocene label. This change can be detected as a shift in the redox potential or current, providing a measurable signal for the presence of the analyte. dcu.ie The specific structure of the 3-ethyl-norvaline residue could contribute to the selectivity and sensitivity of the biosensor by influencing the binding interaction with the target molecule.
Conjugation with Redox-Active Moieties (e.g., ferrocene) for Electrochemical Studies
Development of Specialized Research Probes and Analogues
Mechanism-based inhibitors, or enzyme inactivators, are invaluable tools in biochemistry for studying enzyme function and validating drug targets. These molecules typically contain a reactive group (a "warhead") that forms a covalent bond with a residue in the enzyme's active site, leading to irreversible inactivation. nih.gov The design of these inhibitors often relies on a scaffold that directs the warhead to the active site with high specificity.
This compound can serve as a core component in the synthesis of such probes. Its side chain can be a recognition element for the target enzyme, while the amino or carboxyl terminus can be modified to attach a reactive warhead, such as an epoxide or a Michael acceptor. nih.govresearchgate.net The synthetic tractability of N-Boc protected amino acids allows for the systematic variation of both the recognition element and the reactive group to optimize potency and selectivity. nih.gov For example, the 3-ethyl-norvaline scaffold could be used to target a specific protease, with an attached warhead designed to react with the catalytic serine or cysteine residue, providing a powerful probe for studying the enzyme's biological role. nih.gov
Conformational Analysis of this compound Containing Analogues
The incorporation of sterically demanding amino acids like 3-ethyl-L-norvaline into peptides significantly influences their secondary structure. Research into naturally occurring lipopeptaibols, which contain ethylnorvaline, provides critical insights into these conformational preferences. nih.govresearchgate.net Lipopeptaibols are a class of peptides characterized by a high content of unusual α,α-dialkylated amino acids and a fatty acyl group at the N-terminus. researchgate.net
The conformational analysis of lipovelutibols A–D, natural products isolated from the fungus Trichoderma velutinum, was conducted using a combination of Circular Dichroism (CD) spectrophotometry and variable-temperature Nuclear Magnetic Resonance (NMR-VT) experiments. nih.govacs.org These studies revealed that peptides incorporating the ethylnorvaline residue predominantly adopt a 3(10)-helical conformation. nih.govresearchgate.net
The 3(10)-helix is a tight, right-handed helix characterized by intramolecular hydrogen bonds between the amide proton (NH) of a residue and the carbonyl group (C=O) of the residue three positions earlier in the sequence (an i → i+3 hydrogen bond). NMR-VT experiments on the lipovelutibols confirmed the presence of stable intramolecular hydrogen bonding patterns involving specific amide protons, a hallmark of a defined helical structure. nih.govacs.org The data from these analyses, including conformationally sensitive ellipticity ratios from CD spectra, consistently supported the 3(10)-helical model for these ethylnorvaline-containing natural peptides. acs.org This induced helical nature is a key factor in the biological activity of lipopeptaibols, as it contributes to their ability to interact with and disrupt cell membranes. researchgate.net
| Analytical Technique | Key Finding | Inferred Structural Feature | Reference |
|---|---|---|---|
| Circular Dichroism (CD) Spectrophotometry | Characteristic negative maxima and positive shoulders in spectra, with specific ellipticity ratios. | Presence of a defined helical secondary structure. | acs.org |
| NMR-VT (Variable Temperature) | Low-temperature coefficients for specific amide protons (NH-5, NH-6, NH-7). | Protons are shielded from the solvent due to involvement in stable, intramolecular hydrogen bonds. | nih.gov |
| Combined Analysis | Data consistent with an i → i+3 hydrogen bonding pattern. | Peptides adopt a 3(10)-helical conformation. | nih.govresearchgate.net |
Synthesis of Unsaturated Amino Acid Derivatives with Unique Side Chains
The conversion of saturated amino acids like this compound into their α,β-unsaturated counterparts (dehydroamino acids) is a significant transformation in synthetic organic chemistry. These unsaturated residues, such as dehydroethylnorvaline (ΔEnv), are valuable for creating peptides with enhanced structural rigidity and increased resistance to proteolytic degradation. nih.gov The steric bulk of the tetrasubstituted alkene in ΔEnv makes it particularly effective at stabilizing peptide conformations. nih.govbyu.edu
A primary strategy for synthesizing N-Boc-protected α,β-didehydroamino acids from their saturated precursors involves the use of azlactone (or oxazolone) intermediates. google.comnih.gov This method provides a viable route to access N-Boc-dehydroethylnorvaline from this compound.
The general synthetic sequence can be outlined as follows:
Azlactone Formation: The starting saturated amino acid, this compound, is cyclized to form the corresponding 2,5-disubstituted-oxazol-5-(4H)-one (azlactone). nih.gov
Oxidation: The intermediate azlactone is then oxidized to introduce the α,β-double bond. Reagents such as pyridinium (B92312) tribromide have been effectively used for this step. nih.gov
Hydrolysis/Ring-Opening: The resulting unsaturated azlactone is subjected to hydrolysis, often under mild acidic or basic conditions, to open the ring and yield the final N-Boc-α,β-didehydroamino acid. nih.gov
These N-Boc-dehydroamino acid building blocks can then be used directly in peptide synthesis. A common application involves their use in Solid-Phase Peptide Synthesis (SPPS), where they are often incorporated as azlactone dipeptides, which react with resin-bound peptides to introduce the bulky unsaturated residue. byu.edugoogle.com Another reported route to dehydroamino acids involves the dehydration of β-hydroxy amino acid precursors, suggesting that a hydroxylation-elimination sequence could also be a potential, albeit multi-step, pathway. nih.gov
| Step | Transformation | Intermediate/Product | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| 1 | Cyclization of this compound | N-Boc-3-ethyl-L-norvaline azlactone | Dehydrating agent (e.g., carbodiimide) | google.comnih.gov |
| 2 | Oxidation of the azlactone intermediate | Unsaturated azlactone derivative | Oxidizing agent (e.g., Pyridinium tribromide) | nih.gov |
| 3 | Ring-opening of the unsaturated azlactone | N-Boc-dehydroethylnorvaline (ΔEnv) | Mild acid or base catalyzed hydrolysis | nih.gov |
Computational Chemistry and Molecular Modeling in N Boc 3 Ethyl L Norvaline Research
Conformational Analysis and Prediction of Stereochemical Outcomes
The three-dimensional structure (conformation) of N-Boc-3-ethyl L-Norvaline and its derivatives is fundamental to its chemical reactivity and biological interactions. Computational conformational analysis is employed to identify the most stable arrangements of the molecule, which in turn helps in predicting the stereochemical course of reactions.
Detailed Research Findings:
Conformational energy calculations, often using force fields like the Consistent Valence Force Field (CVFF), are employed to map the conformational space of N-Boc protected amino acids. acs.org These calculations typically involve varying the backbone (φ, ψ) and side-chain (χ) torsion angles to identify low-energy conformers. For N-Boc protected peptides, the urethane (B1682113) bond can adopt different conformations, with the θ¹ torsion angle of the Boc-NH- moiety being a key descriptor. acs.org X-ray diffraction studies on related N-Boc-protected amino acids have revealed that both helical and β-turn conformations can be adopted, influenced by the specific amino acid sequence and crystalline packing forces. acs.org
The prediction of stereochemical outcomes in reactions, such as asymmetric deprotonation or alkylation, relies on understanding the transition state geometries. rsc.org Computational models, often built using Density Functional Theory (DFT), can calculate the energies of different transition states leading to various stereoisomers. The stereoselectivity is then rationalized by identifying the lowest energy pathway. acs.org For instance, in the asymmetric lithiation of N-Boc pyrrolidine, a reaction conceptually related to the modification of N-Boc protected amino acids, the rigid scaffold of the chiral ligand is crucial for stereocontrol, a feature that can be effectively modeled computationally. rsc.org
| Computational Method | Application | Key Insights for N-Boc Amino Acid Derivatives | Reference |
|---|---|---|---|
| Molecular Mechanics (e.g., CVFF) | Conformational Space Mapping | Identifies low-energy φ, ψ, and χ angle combinations. | acs.org |
| Density Functional Theory (DFT) | Transition State Analysis | Calculates energy barriers for different stereochemical pathways, predicting the major product. | acs.org |
| X-ray Diffraction Analysis | Solid-State Structure Determination | Provides experimental validation of predicted conformations (e.g., β-turns, helices). | acs.org |
In Silico Mechanistic Studies and Selectivity Rationalization
In silico mechanistic studies utilize quantum chemical calculations to map out the entire reaction pathway, identifying intermediates and transition states. This approach is invaluable for understanding not just what product is formed, but why a particular selectivity (e.g., stereoselectivity, regioselectivity) is observed.
Detailed Research Findings:
DFT calculations are a cornerstone of modern mechanistic studies. semanticscholar.orgnih.gov For reactions involving N-Boc protected amino acids or their precursors, computational models can elucidate the role of catalysts and additives. For example, in chiral phosphoric acid-catalyzed reactions, DFT studies have shown that the catalyst can activate substrates through protonation and guide the nucleophilic attack via a network of noncovalent interactions, such as hydrogen bonds. acs.orgsemanticscholar.org These interactions stabilize the transition state leading to the desired enantiomer.
The rationalization of selectivity often involves comparing the energies of competing transition states. A difference of just a few kcal/mol in activation energy can lead to high selectivity. Computational studies can dissect these energy differences, attributing them to specific steric or electronic effects. nih.gov For instance, in the desymmetrization of N-aryl-maleimides catalyzed by a primary amine with an N-Boc-amino acid co-catalyst, DFT calculations revealed that the amino acid was crucial for creating a closed transition-state geometry, thereby controlling atroposelectivity through steric and dispersion interactions. nih.gov Similarly, the racemization mechanism of amino acids has been investigated using in silico tools, confirming the stabilization of carbanion intermediates through resonance, a finding supported by Natural Bond Orbital (NBO) analysis and Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net
Structure-Based Design and Virtual Screening of this compound Derivatives
Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. This compound, as a non-canonical amino acid, serves as a unique building block for creating peptidomimetics or other small molecules with therapeutic potential.
Detailed Research Findings:
The design process often begins with a known biological target. For example, proteases are common targets in drug discovery. mdpi.com The active site of a protease can be mapped, and inhibitors can be designed to fit within it. Unnatural amino acids like 3-ethyl-L-norvaline can be incorporated into peptide sequences to enhance properties such as proteolytic stability or to introduce specific side-chain interactions with the target. unirioja.esmdpi.com For example, in the development of cancer vaccine candidates based on MUC1 glycopeptides, the non-canonical amino acid (2S,3R)-3-hydroxynorvaline was used to mimic the natural threonine-derived antigen, a design choice guided by structural considerations. unirioja.es
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net A library of virtual derivatives of this compound could be generated and then "docked" into the active site of a target protein using software like AutoDock. The docking programs score the binding poses based on factors like shape complementarity and intermolecular interactions. The top-scoring compounds are then prioritized for synthesis and experimental testing. This approach significantly narrows down the number of compounds that need to be synthesized, saving time and resources.
| Step | Description | Computational Tools | Relevance to this compound |
|---|---|---|---|
| 1. Target Identification & Validation | Identify a biologically relevant protein target (e.g., protease, kinase). | - | Derivatives could target enzymes where hydrophobicity is key. |
| 2. Structure Determination | Obtain the 3D structure of the target, often by X-ray crystallography or NMR. | PDB (Protein Data Bank) | Provides the structural basis for inhibitor design. |
| 3. Design of Derivatives | Create a virtual library of this compound derivatives. | Molecule building software | The ethyl groups provide a unique steric and lipophilic profile. |
| 4. Virtual Screening (Docking) | Computationally predict the binding of derivatives to the target's active site. | AutoDock, FlexX | Identifies potential binders from the virtual library. researchgate.net |
| 5. Scoring and Selection | Rank compounds based on predicted binding affinity and other properties. | Scoring functions within docking software | Prioritizes the most promising candidates for synthesis. |
Molecular Dynamics Simulations and Quantum Chemical Calculations for Advanced Insights
For a more dynamic and electronically detailed understanding of this compound and its derivatives, researchers turn to molecular dynamics (MD) simulations and high-level quantum chemical calculations.
Detailed Research Findings:
Molecular Dynamics (MD) simulations track the movements of atoms in a molecule over time, providing a movie-like view of its behavior in a simulated environment (e.g., in solution). biorxiv.org MD simulations are particularly useful for studying the conformational flexibility of N-Boc protected peptides, revealing how they fold and interact with solvent molecules or binding partners. biorxiv.orgresearchgate.net For example, MD simulations of hydrophobic peptides containing Boc-protected amino acids have been used to study their folding into β-hairpin structures in different solvents. biorxiv.org These simulations can reveal stable hydrogen-bonding patterns and the dynamics of side-chain movements, which are difficult to capture with static models. researchgate.net
Quantum Chemical (QC) calculations , such as DFT, provide detailed information about the electronic structure of a molecule. researchgate.netnih.gov These calculations are used to determine properties like molecular orbital energies (HOMO-LUMO), charge distributions, and spectroscopic parameters. researchgate.netacs.org For N-Boc amino acid derivatives, TD-DFT (Time-Dependent DFT) can predict UV-Vis and Circular Dichroism (CD) spectra, which can then be compared with experimental data to confirm the solution-state conformation. acs.orgnih.gov QC calculations are also used to compute interaction energies between a ligand and a protein active site, helping to quantify the contributions of different residues to the binding affinity. nih.gov
Analytical Methodologies for Stereochemical Characterization in N Boc 3 Ethyl L Norvaline Research
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Resolution
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the enantiomeric purity of N-Boc-3-ethyl L-Norvaline. phenomenex.com This method separates the L-enantiomer from its mirror image, the D-enantiomer, enabling precise quantification of any unwanted stereoisomeric impurity. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com
For N-protected amino acids like this compound, polysaccharide-based and macrocyclic antibiotic CSPs are particularly effective. researchgate.net Polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, can offer excellent enantioselectivity for N-Boc amino acids. researchgate.net Macrocyclic antibiotic phases, like those of the CHIROBIOTIC series, are also highly successful in resolving racemates of N-blocked amino acids and are compatible with mass spectrometry.
The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic modifier to improve peak shape and resolution. The selection of the specific CSP and mobile phase composition is an empirical process aimed at maximizing the separation factor (α) and resolution (Rs) between the two enantiomer peaks. phenomenex.com Detection is commonly performed using a UV detector, as the Boc-protecting group and the carboxyl group provide sufficient chromophores.
Table 1: Representative Chiral HPLC Parameters for this compound Analysis This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
| Column | Chiralpak IA (Amylose-based CSP) |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (L-enantiomer) | 8.5 min |
| Retention Time (D-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (% ee) | > 99% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the primary structural confirmation of this compound. collectionscanada.gc.ca Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for verification of the compound's complete covalent structure.
While standard NMR cannot distinguish between enantiomers, it can be adapted for chiral analysis. researchgate.net The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments for the enantiomers, resulting in separate, distinguishable signals in the NMR spectrum. researchgate.net This allows for the determination of enantiomeric excess (ee). nih.gov For this compound, a chiral solvating agent can form transient, diastereomeric complexes, leading to a splitting of specific proton signals, with the integration of these signals corresponding to the ratio of the L- and D-enantiomers present. nih.gov
Furthermore, advanced 2D NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence) can be used to correlate proton and carbon signals, providing unambiguous structural assignment. dcu.ie
Table 2: Predicted NMR Chemical Shifts for this compound Predicted values based on the chemical structure.
| Atom Type | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | |
| -C(CH₃)₃ (Boc) | ~1.45 (s, 9H) |
| -CH₂CH₃ | ~0.90 (t, 6H) |
| -CH₂CH₃ | ~1.50-1.70 (m, 4H) |
| Cα-H | ~4.20 (d, 1H) |
| Cβ-H | ~2.10 (m, 1H) |
| N-H | ~5.10 (d, 1H) |
| COOH | ~10-12 (br s, 1H) |
| ¹³C NMR | |
| -C(CH₃)₃ (Boc) | ~28.5 |
| -CH₂CH₃ | ~11.5 |
| -CH₂CH₃ | ~25.0 |
| Cβ | ~45.0 |
| Cα | ~58.0 |
| -C(CH₃)₃ (Boc) | ~80.0 |
| C=O (Boc) | ~156.0 |
| C=O (Acid) | ~175.0 |
Polarimetry for Optical Rotation Measurements and Chiral Assessment
Polarimetry is a classical analytical technique used to measure the optical rotation of a chiral substance in solution. bohrium.com This method provides a macroscopic confirmation of the net chirality of the sample. core.ac.uk For this compound, which is a single enantiomer, a solution of the compound will rotate the plane of polarized light in a specific direction and magnitude.
The measurement of the specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength). The obtained value is compared against a literature or reference standard for the pure L-enantiomer to confirm its stereochemical identity and assess its optical purity. researchgate.net A significant deviation from the expected value could indicate the presence of the D-enantiomer or other optically active impurities. While not as precise for quantification as chiral HPLC, it is a rapid and essential method for quality control and initial chiral assessment. dcu.ie
Table 3: Typical Polarimetry Data for a Chiral Compound This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
| Analyte | This compound |
| Concentration (c) | 1.0 g/100 mL |
| Solvent | Chloroform |
| Temperature | 20°C |
| Wavelength (D-line) | 589 nm |
| Observed Rotation (α) | -0.25° |
| Specific Rotation [α] | -25.0° |
Mass Spectrometry for Molecular Identification and Purity Confirmation
Mass spectrometry (MS) is a fundamental analytical technique for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). jst.go.jp
This precision allows for the unambiguous determination of the compound's elemental formula (C₁₂H₂₃NO₄). nih.gov By comparing the experimentally measured exact mass to the theoretically calculated mass, the identity of the compound can be confirmed, ruling out other potential structures or impurities with the same nominal mass. Mass spectrometry is also frequently coupled with liquid chromatography (LC-MS) to provide purity information alongside molecular identification.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₂₃NO₄ | nih.govscbt.com |
| Molecular Weight (Nominal) | 245.32 g/mol | nih.govscbt.comglentham.com |
| Calculated Exact Mass [M+H]⁺ | 246.1700 Da | nih.gov |
| Measured Exact Mass [M+H]⁺ | 246.1705 Da | |
| Mass Accuracy | < 5 ppm |
Emerging Research Directions and Future Perspectives for N Boc 3 Ethyl L Norvaline
Advancements in Sustainable and Green Synthetic Methodologies
The synthesis of complex, optically active molecules like N-Boc-3-ethyl L-Norvaline is increasingly governed by the principles of green chemistry, which prioritize environmental friendliness and efficiency. mdpi.comresearchgate.net Traditional chemical synthesis routes for non-canonical amino acids (ncAAs) can have significant drawbacks, including the use of hazardous materials and complex processes. researchgate.netencyclopedia.pub Consequently, the field is moving towards more sustainable methods. encyclopedia.pub
Biocatalysis, which uses enzymes to perform chemical transformations, is a key area of advancement. acs.org Engineered enzymes, such as transaminases, can offer highly selective and efficient routes to ncAAs, operating under mild conditions and reducing waste. nih.gov The development of these biocatalysts is accelerated by techniques like directed evolution, which allows scientists to tailor enzymes for specific, non-natural reactions. nih.gov Metabolic engineering in microbes also presents a promising, low-cost, and green alternative for producing various ncAAs. mdpi.comresearchgate.net While specific research into the green synthesis of this compound is not widely published, these general advancements in the production of ncAAs are directly applicable and represent a significant future direction. mdpi.comnih.gov One patent highlights a green process for preparing perindopril, which notably involves an unnatural amino acid, L-norvaline ethyl ester, underscoring the industrial relevance of developing sustainable synthetic routes for such compounds. google.com
| Green Synthesis Strategy | Core Principle | Potential Advantages for this compound Synthesis |
| Biocatalysis/Enzymatic Synthesis | Use of isolated enzymes or whole microbial cells to catalyze reactions. nih.gov | High stereoselectivity, mild reaction conditions, reduced use of hazardous reagents, and generation of less waste. researchgate.netnih.gov |
| Metabolic Engineering | Re-engineering microbial pathways to produce desired chemicals from simple feedstocks like glucose. mdpi.comencyclopedia.pub | Potentially low-cost, scalable, and environmentally friendly production. encyclopedia.pub |
| Asymmetric Catalysis | Use of chiral catalysts to selectively produce one enantiomer of a molecule. | High yields and enantiomeric purity, minimizing the need for difficult separation steps. |
Potential Applications in Material Science and Supramolecular Chemistry
Amino acids and their derivatives are valuable building blocks for creating functional materials due to their inherent chirality, biocompatibility, and ability to form predictable, non-covalent interactions like hydrogen bonds. rsc.orgmdpi.com The unique structure of this compound makes it a candidate for designing novel supramolecular assemblies and advanced materials. unimi.it
In supramolecular chemistry, molecules self-assemble into larger, ordered structures. nih.gov Amino acids can form architectures like nanowires, nanovesicles, and gels. unimi.itacs.org The specific side chains of the amino acids are crucial in directing how these structures form. nih.gov For instance, research on ruthenium-bound norvaline derivatives, which also feature a Boc-protecting group, has shown that these molecules can self-assemble in organic solvents to form supramolecular gels. d-nb.infonih.gov The alkyl groups on the norvaline scaffold, similar to the ethyl group in this compound, can influence these self-assembly properties. d-nb.infonih.gov This suggests that this compound could be used to create new "soft materials" with tunable properties for applications in fields like biomedicine and electronics. mdpi.com
Role in the Synthesis of Complex Natural Products and Synthetic Targets
Unnatural amino acids (UAAs) are critical components in modern medicinal chemistry and the total synthesis of natural products. bohrium.comresearchgate.net Incorporating UAAs into peptides is a powerful strategy to enhance their therapeutic properties, such as increasing stability against degradation by enzymes, improving target selectivity, and enhancing bioavailability. researchgate.net
This compound serves as a specialized building block for these purposes. clearsynth.com The Boc-protected amino group allows for its straightforward inclusion into peptide chains using standard synthetic methods like solid-phase peptide synthesis. ontosight.ai The ethylated side chain provides a unique structural element not found in the 20 common amino acids, which can be used to probe biological interactions or to mimic parts of a complex natural product. nih.gov By replacing a natural amino acid with a derivative like this compound, chemists can create peptidomimetics—molecules that mimic the structure of natural peptides but have improved drug-like properties. researchgate.net
Integration with Combinatorial Chemistry and High-Throughput Synthesis for Chemical Biology
Combinatorial chemistry and high-throughput synthesis are techniques used to rapidly create and screen vast numbers of different molecules to find new drug leads or biological probes. efficient-robotics.comxtalks.com Mixture-based combinatorial libraries can contain hundreds of thousands of compounds, which can be screened directly to identify novel, active molecules. nih.gov
The use of unnatural amino acids is a cornerstone of this approach, as it vastly expands the chemical diversity of the libraries beyond what is possible with natural amino acids alone. xtalks.comnih.gov Facilities specializing in high-throughput peptide synthesis are equipped to handle the automated production of peptide libraries that include a wide variety of unnatural amino acids. unc.eduunc.edu this compound, being a Boc-protected amino acid, is fully compatible with these automated synthesis platforms. ontosight.ainih.gov Its inclusion in a combinatorial library allows researchers to systematically explore how its specific size and shape affect binding to a biological target. xtalks.comnih.gov This process accelerates the discovery of new biologically active compounds by efficiently exploring a much wider chemical space. efficient-robotics.comxtalks.com
Q & A
Q. What are the established synthetic routes for N-Boc-3-ethyl L-Norvaline, and how can purity be validated?
this compound (CAS 35264-04-1) is typically synthesized via Boc-protection of L-norvaline derivatives. A common method involves reacting L-norvaline with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions, followed by ethyl group introduction at the 3-position using alkylation agents like ethyl bromide . Purity validation requires HPLC with UV detection (λ = 210–220 nm) and mass spectrometry to confirm molecular weight (C10H19NO4, MW 217.26). Storage at 2–8°C in anhydrous conditions prevents degradation .
Q. How does N-Boc protection influence the reactivity of L-norvaline in peptide synthesis?
The Boc (tert-butoxycarbonyl) group shields the amine group of L-norvaline, preventing unwanted side reactions during peptide coupling. This allows selective activation of the carboxyl group using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). Deprotection is achieved via acidic conditions (e.g., TFA), which cleave the Boc group without damaging the peptide backbone .
Q. What analytical techniques are critical for characterizing this compound?
- FTIR : Confirms Boc group presence (C=O stretch at ~1680 cm⁻¹ and C-O-C at ~1250 cm⁻¹) .
- NMR : <sup>1</sup>H and <sup>13</sup>C spectra validate ethyl substitution at the 3-position and Boc protection .
- X-ray crystallography : Resolves stereochemical configuration, critical for chiral purity in drug development .
Advanced Research Questions
Q. How does this compound modulate arginase activity in neurodegenerative disease models?
L-norvaline derivatives act as competitive arginase inhibitors, increasing nitric oxide (NO) bioavailability by preserving L-arginine. In triple-transgenic Alzheimer’s disease (3×Tg-AD) mice, this compound (10 mg/kg/day, oral) reduced β-amyloidosis by 40% and reversed synaptic loss via upregulation of postsynaptic density protein 95 (PSD-95). Proteomic analysis revealed activation of neuroplasticity pathways, including mTOR and CREB signaling .
Q. What contradictions exist between in vitro toxicity and in vivo neuroprotective efficacy of L-norvaline derivatives?
While in vitro studies report mitochondrial dysfunction in human neurons at ≥5 mM L-norvaline , in vivo models show neuroprotection at lower doses (1–10 mg/kg). This discrepancy arises from differential metabolism: hepatic clearance reduces systemic concentrations, while the blood-brain barrier limits neuronal exposure. Researchers must balance dosage and delivery methods (e.g., nanoparticle encapsulation) to mitigate toxicity .
Q. How can researchers optimize this compound for third-order nonlinear optical (NLO) applications?
Co-crystallization with D-2-aminobutyric acid enhances NLO properties. Slow evaporation at 25°C yields single crystals with a laser damage threshold of 2.1 GW/cm² and nonlinear susceptibility (χ<sup>(3)</sup>) of 1.8×10⁻⁶ esu. Z-scan analysis under 532 nm laser excitation confirms its potential in photonic devices .
Q. What experimental designs address the dual role of L-norvaline in cancer proliferation?
In breast cancer (4T1 cells), L-norvaline (0.5–2 mM) exhibits concentration-dependent effects:
- Low dose (0.5 mM) : Synergizes with doxorubicin (IC50 reduced by 35%) via arginase inhibition and arginine depletion.
- High dose (2 mM) : Induces cytotoxicity by impairing mitochondrial respiration. Metabolomic profiling (GC-MS) and 16S rRNA sequencing are recommended to assess gut microbiota-mediated interactions .
Methodological Recommendations
- Dosage calibration : Use pharmacokinetic modeling to align in vitro and in vivo doses.
- Contradiction resolution : Employ multi-omics (transcriptomics, metabolomics) to dissect context-dependent mechanisms .
- Safety protocols : Adhere to OSHA HCS2012 guidelines; while this compound is non-hazardous, handle intermediates (e.g., ethyl bromide) in fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
